N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOLNNZAPZNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates and hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemical Synthesis and Reactions
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide serves as a crucial building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride to yield amines or alcohols.
- Substitution Reactions : The fluorine atoms in the compound can be replaced by nucleophiles in nucleophilic substitution reactions.
These reactions enable the synthesis of more complex molecules, making this compound a valuable intermediate in chemical research and development .
Biological Research Applications
This compound has been investigated for its potential biological activities, particularly in the following areas:
- Anticancer Activity : In silico studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including T47D breast cancer cells. These findings suggest potential therapeutic applications in oncology .
- Drug Development : The compound's pharmacokinetic properties have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Results indicate promising oral bioavailability and low toxicity profiles for certain derivatives .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | Observed Effects |
|---|---|---|
| Anticancer | T47D (breast cancer) | High cytotoxicity |
| Antiviral | EBOV and MARV | Inhibition of viral entry |
| Immune Modulation | Lupus nephritis models | Effective treatment observed |
Medicinal Chemistry Applications
The compound has been explored for its therapeutic properties beyond anticancer effects:
- Anti-inflammatory Properties : Research indicates that N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide may modulate immune responses, particularly through targeting pathways involved in inflammation .
- Antiviral Activity : Investigations into its use as an antiviral agent have shown effectiveness against filoviruses like Ebola and Marburg, suggesting its potential as a therapeutic candidate for viral infections .
Material Science Applications
In addition to its biological applications, this compound is being utilized in the development of new materials with unique properties:
- Polymeric Materials : The compound's stability and reactivity make it suitable for incorporation into polymeric systems, enhancing their mechanical and thermal properties.
- Nanotechnology : Its chemical characteristics are being studied for applications in nanotechnology, where it may serve as a functional component in nanocarriers for drug delivery systems .
Case Studies
Several studies highlight the practical applications of this compound:
- A study demonstrated its efficacy as an anticancer agent through structural optimization of derivatives that showed enhanced activity against specific cancer cell lines .
- Another investigation focused on its role in developing small molecule inhibitors for viral diseases, showcasing its potential as a lead compound for drug discovery efforts targeting infectious diseases .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing its lipophilicity and stability . This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Impact of Trifluoromethyl and Fluorophenyl Substituent Positions
| Compound Name | Substituent Positions | Key Properties |
|---|---|---|
| N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide | Trifluoromethyl at ortho (C2) | Reduced metabolic stability compared to para analogs; altered target binding |
| N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide | Trifluoromethyl at meta (C3) | Enhanced kinase inhibition due to pyrimidine synergy; lower solubility |
| N-(4-Fluorophenyl)-4-(trifluoromethyl)benzamide | Trifluoromethyl at para (C4) | Hypothesized improved lipophilicity and target affinity based on analog trends |
- Key Insight : The para position of the trifluoromethyl group in the main compound may offer superior steric and electronic compatibility with hydrophobic binding pockets compared to ortho or meta analogs .
Functional Group Modifications and Solubility
Table 2: Role of Auxiliary Functional Groups
| Compound Name | Additional Groups | Solubility (mg/mL) | Stability Profile |
|---|---|---|---|
| N-(benzyloxy)-N-pivaloyloxy-4-(trifluoromethyl)benzamide | Benzyloxy, pivaloyloxy | 0.8 (DMSO) | High oxidative stability |
| N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide | Pyrimidine, ethylamino | 0.5 (Water) | Moderate metabolic stability |
| This compound | None (minimal substitution) | Predicted: 0.3 (Water) | Likely high stability due to -CF₃ |
- Key Insight : Bulky substituents like pivaloyloxy improve solubility but may reduce membrane permeability, whereas simpler fluorophenyl/trifluoromethyl systems prioritize lipophilicity .
Metabolic Stability and Drug-Likeness
- Trifluoromethyl Effect: Compounds with -CF₃ exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation. For example, N-[(4-methoxyphenyl)methyl]-2-(trifluoromethyl)benzamide shows a 3.5-fold increase in metabolic stability compared to non-fluorinated analogs .
- Fluorophenyl Contribution : The 4-fluorophenyl group reduces π-π stacking interactions with metabolic enzymes, further enhancing stability .
Biological Activity
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and structure-activity relationships based on various studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate aromatic amines with trifluoromethyl-substituted benzoyl chlorides. The resulting compound features a benzamide backbone with both a fluorine and trifluoromethyl group, which are known to influence its biological activity.
Key Structural Features:
- Fluorine Atom: Enhances lipophilicity and may improve binding affinity to biological targets.
- Trifluoromethyl Group: Often contributes to increased metabolic stability and can enhance the potency of the compound against various biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of 22.09 µg/mL against human lung adenocarcinoma (A-549) and moderate activity against breast cancer (MCF-7) cell lines .
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| A-549 (Lung) | 22.09 |
| MCF-7 (Breast) | 38.03 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific protein kinases. A related study found that compounds with similar structural motifs showed potent inhibitory activity against receptor tyrosine kinases such as EGFR, contributing to their anticancer efficacy . The presence of the trifluoromethyl group is believed to enhance binding interactions within the active sites of these kinases.
Case Studies and Research Findings
- In Vitro Studies: In vitro evaluations have shown that this compound induces cell shrinkage, chromatin condensation, and cellular disintegration in treated cancer cells, indicating a pro-apoptotic effect .
- Molecular Docking Studies: Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
- Comparative Studies: In comparative studies with other benzamide derivatives, this compound has shown superior activity due to its unique electronic properties conferred by the fluorine and trifluoromethyl groups .
Q & A
Q. How does the fluorophenyl moiety influence electronic properties in catalysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
